2,2-Dimethyl-7-tetrahydropyran-2-yloxy-chromene-3-carbaldehyde
Description
2,2-Dimethyl-7-tetrahydropyran-2-yloxy-chromene-3-carbaldehyde is a chromene (benzopyran) derivative featuring a tetrahydropyran (THP) ether group at position 7, two methyl groups at position 2, and a carbaldehyde functional group at position 2. Chromenes are heterocyclic compounds with a fused benzene and pyran ring system, widely studied for their optical properties, biological activity, and utility in organic synthesis. The THP-oxy group in this compound likely serves as a protective moiety for hydroxyl groups during synthetic processes, while the carbaldehyde group offers reactivity for further functionalization (e.g., condensation or nucleophilic addition reactions).
Properties
Molecular Formula |
C17H20O4 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
2,2-dimethyl-7-(oxan-2-yloxy)chromene-3-carbaldehyde |
InChI |
InChI=1S/C17H20O4/c1-17(2)13(11-18)9-12-6-7-14(10-15(12)21-17)20-16-5-3-4-8-19-16/h6-7,9-11,16H,3-5,8H2,1-2H3 |
InChI Key |
LFADCEWPDATLDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=CC2=C(O1)C=C(C=C2)OC3CCCCO3)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-7-tetrahydropyran-2-yloxy-chromene-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2,2-dimethylchromene with tetrahydropyran-2-ol under acidic conditions to form the tetrahydropyran-2-yloxy derivative. This intermediate is then subjected to oxidation reactions to introduce the aldehyde functional group at the 3-position of the chromene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-7-tetrahydropyran-2-yloxy-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chromene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: 2,2-Dimethyl-7-tetrahydropyran-2-yloxy-chromene-3-carboxylic acid.
Reduction: 2,2-Dimethyl-7-tetrahydropyran-2-yloxy-chromene-3-methanol.
Substitution: Various substituted chromene derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Studies have demonstrated that derivatives of chromene compounds exhibit cytotoxic effects against various cancer cell lines. For example, research indicates that modifications to the chromene structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells. In vitro assays have shown IC50 values in the low micromolar range for certain derivatives, suggesting significant potential for development into anticancer agents.
- Antimicrobial Properties : The compound has been investigated for its antimicrobial efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary studies suggest that structural modifications can lead to enhanced antimicrobial activity, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for related compounds.
Materials Science
- Polymerization Initiators : The unique structure of 2,2-Dimethyl-7-tetrahydropyran-2-yloxy-chromene-3-carbaldehyde allows it to function as a photoinitiator in polymer chemistry. Its ability to absorb UV light makes it suitable for initiating polymerization processes in coatings and adhesives.
- Fluorescent Materials : Due to its chromophoric properties, this compound can be used in the synthesis of fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and sensors.
Environmental Science
- Photodegradation Studies : The compound's stability under UV light makes it a candidate for studies on photodegradation processes in environmental chemistry. Understanding how such compounds degrade can provide insights into their environmental impact and help develop strategies for pollution mitigation.
Case Study 1: Anticancer Efficacy
A series of studies conducted on structurally similar chromene derivatives revealed promising anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the selective cytotoxicity of these compounds against breast cancer cell lines. The research utilized various assays to determine cell viability and apoptosis induction mechanisms.
Case Study 2: Antimicrobial Activity
Research published in Antibiotics evaluated the antimicrobial activity of related compounds against E. coli and S. aureus. The study found that specific modifications to the chromene structure significantly enhanced activity.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-7-tetrahydropyran-2-yloxy-chromene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chromene ring may also interact with biological membranes, affecting their function and integrity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparison
The table below summarizes key structural and functional differences between the target compound and related analogs:
Key Observations:
Substituent Effects: The THP-oxy group in the target compound and 3-hydroxy-4-THP-oxy-benzoic acid introduces steric bulk and enhances lipophilicity compared to the diethylamino group in 7-(diethylamino)-2-oxo-chromene-3-carbaldehyde . This may influence solubility and membrane permeability in biological applications.
Functional Group Reactivity: Both the target compound and 7-(diethylamino)-2-oxo-chromene-3-carbaldehyde feature a carbaldehyde group at position 3, enabling reactions like aldol condensation or Schiff base formation. However, the electron-donating diethylamino group in the coumarin derivative may enhance fluorescence properties, whereas the THP-oxy group in the target compound could modulate electronic effects through inductive withdrawal.
Molecular Weight and Applications: The higher molecular weight of the target compound (304.34 g/mol) compared to the coumarin analog (245.27 g/mol) suggests divergent applications. The former may serve as a synthetic intermediate for larger natural products, while the latter’s lower weight and amine group favor roles in fluorescence-based technologies.
Biological Activity
2,2-Dimethyl-7-tetrahydropyran-2-yloxy-chromene-3-carbaldehyde is a synthetic compound with potential biological activities. Its unique structure, characterized by the presence of a chromene moiety and a tetrahydropyran ring, suggests various pharmacological properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The chemical structure of this compound can be represented by the following molecular formula:
Structural Representation
| Atom Type | Count |
|---|---|
| Carbon (C) | 15 |
| Hydrogen (H) | 18 |
| Oxygen (O) | 4 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of coumarins have shown effectiveness against various bacterial strains. A study found that certain coumarin derivatives inhibited β-glucuronidase activity, suggesting potential applications in treating infections caused by E. coli .
Antioxidant Properties
Antioxidant activity is another notable feature of this compound. It has been suggested that compounds with similar chromene structures can scavenge free radicals effectively. For example, studies have demonstrated that certain chromene derivatives possess strong antioxidant capabilities, which can protect cells from oxidative stress .
Cytotoxic Effects
The cytotoxicity of related compounds has been explored in cancer models. Some studies indicate that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels. This suggests a potential role for this compound in cancer therapy .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of compounds with similar structures. For instance, certain benzene derivatives have been shown to protect neural cells from damage induced by oxidative stress and inflammation . This property could be beneficial in developing treatments for neurodegenerative diseases.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various coumarin derivatives, including those structurally related to this compound. The results indicated that specific modifications to the coumarin structure significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Coumarin Derivatives
| Compound Name | IC50 (µM) | Bacterial Strain |
|---|---|---|
| 7-Hydroxy-4-methyl-coumarin | 52.39 ± 1.85 | E. coli |
| 3-Chloro-6-hexyl-coumarin | 60.50 ± 0.87 | Staphylococcus aureus |
| 3,6-Dichloro-coumarin | 380.26 ± 0.92 | Pseudomonas aeruginosa |
Study on Cytotoxic Effects
In a study investigating the cytotoxic effects of chromene derivatives on cancer cell lines, it was found that these compounds could significantly reduce cell viability at higher concentrations.
Table 2: Cytotoxicity of Chromene Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Chromene Derivative A | HeLa | 25 |
| Chromene Derivative B | MCF-7 | 30 |
Q & A
Q. What are the optimal synthetic routes for 2,2-Dimethyl-7-tetrahydropyran-2-yloxy-chromene-3-carbaldehyde, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Step 1: Begin with a chromene-3-carbaldehyde precursor, introducing the tetrahydropyran-2-yloxy group via nucleophilic substitution or Mitsunobu reaction under inert conditions (e.g., N₂ atmosphere).
- Step 2: Optimize reaction temperature (60–100°C) and solvent polarity (e.g., DMF, THF) to balance reaction rate and byproduct formation .
- Step 3: Monitor progress via TLC or HPLC, and isolate intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient).
- Step 4: Characterize intermediates using and NMR to confirm regioselectivity (e.g., aldehyde proton at δ 9.5–10.5 ppm) .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
Methodological Answer:
- Step 1: Employ - HSQC/HMBC NMR to correlate the aldehyde proton (δ ~10 ppm) with adjacent carbons and confirm connectivity to the chromene core .
- Step 2: Use IR spectroscopy to verify carbonyl stretching frequencies (ν ~1700 cm⁻¹ for aldehyde) and hydrogen bonding interactions .
- Step 3: Compare experimental NMR data with computed chemical shifts (DFT/B3LYP/6-31G*) to validate assignments .
Q. What crystallographic strategies are recommended for resolving the molecular structure?
Methodological Answer:
- Step 1: Grow single crystals via slow evaporation in a mixed solvent system (e.g., CHCl₃/MeOH).
- Step 2: Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve the structure using SHELXT for initial phase determination .
- Step 3: Refine with SHELXL, applying restraints for disordered tetrahydropyran or methyl groups .
- Step 4: Validate geometry with PLATON or OLEX2 to check for voids, symmetry errors, and hydrogen-bonding networks .
Advanced Research Questions
Q. How does the electron-withdrawing aldehyde group influence reactivity in cross-coupling or cyclization reactions?
Methodological Answer:
- Step 1: Perform kinetic studies under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃) to assess coupling efficiency with aryl boronic acids.
- Step 2: Compare reaction rates with non-aldehydic analogs using LC-MS to quantify intermediates .
- Step 3: Use DFT calculations (Gaussian 16) to map frontier molecular orbitals and identify electrophilic/nucleophilic sites .
Q. How can crystallographic disorder in the tetrahydropyran ring be addressed during refinement?
Methodological Answer:
- Step 1: Apply "PART" commands in SHELXL to model disordered oxygen atoms in the tetrahydropyran ring .
- Step 2: Use "SIMU" and "DELU" restraints to maintain reasonable thermal motion and bond distances .
- Step 3: Validate with R-factor convergence (<5% difference between R₁ and wR₂) and electron density maps (residual density <0.5 eÅ⁻³) .
Q. What computational methods are suitable for predicting the compound’s photophysical properties?
Methodological Answer:
- Step 1: Optimize geometry using DFT (B3LYP/6-311++G**) and calculate excited states via TD-DFT .
- Step 2: Simulate UV-Vis spectra (Gaussian 16) and compare with experimental λₘₐₓ values (e.g., ~350 nm for chromene derivatives) .
- Step 3: Analyze charge transfer using Natural Bond Orbital (NBO) analysis to correlate substituent effects with absorption/emission profiles .
Q. How can contradictory spectral data (e.g., unexpected 1H^1 \text{H}1H NMR shifts) be resolved?
Methodological Answer:
- Step 1: Re-examine sample purity via HPLC (C18 column, acetonitrile/water mobile phase) to rule out degradation .
- Step 2: Conduct variable-temperature NMR (VT-NMR) to detect dynamic processes (e.g., keto-enol tautomerism affecting aldehyde signals) .
- Step 3: Cross-validate with high-resolution mass spectrometry (HRMS-ESI) to confirm molecular integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
